3-(Piperidin-4-YL)oxazolidin-2-one

Übersicht

Beschreibung

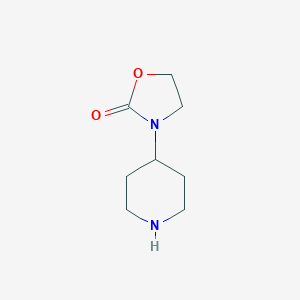

3-(Piperidin-4-YL)oxazolidin-2-one is an organic compound with the molecular formula C8H14N2O2. It is a heterocyclic compound that contains both piperidine and oxazolidinone rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-YL)oxazolidin-2-one typically involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . These methods provide high yields of the target compound under mild reaction conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation or acylation reactions, enabling diversification of the molecule.

Key Findings :

- Alkylation reactions are typically performed under basic conditions to deprotonate the amine.

- Acylation yields stable amide derivatives, often used to modulate solubility or biological activity .

Functionalization of the Oxazolidinone Ring

The oxazolidinone carbonyl group participates in ring-opening or substitution reactions.

Key Findings :

- Phosphorylation introduces phosphorus-containing groups, enabling further nucleophilic substitutions .

- Palladium-catalyzed coupling with aryl halides generates biaryl derivatives with enhanced inhibitory activity against mutant IDH1 .

Catalytic Cycloaddition and CO2_22 Incorporation

The oxazolidinone ring can be synthesized or modified via catalytic methods.

Key Findings :

- Hypervalent iodine reagents enable direct α-azidation, expanding access to N,S-acetals .

- Silver catalysis facilitates CO fixation, forming stereoselective oxazolidinones .

Metabolic Oxidation and Stability Studies

The compound’s metabolic stability is influenced by substituents on the oxazolidinone ring.

Key Findings :

- Fluorinated analogs exhibit reduced CYP450-mediated oxidation .

- Bulky substituents (e.g., isopropyl) improve ligand preorganization and binding affinity .

Mitsunobu and Cross-Coupling Reactions

Advanced methods for functionalizing the core structure.

Key Findings :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The oxazolidinone structure of 3-(Piperidin-4-YL)oxazolidin-2-one is crucial for its medicinal properties. Research has indicated that compounds within this class can exhibit:

- Neuropharmacological Effects : The compound interacts with neurotransmitter receptors, influencing signal transduction pathways. This suggests potential applications in treating neurological disorders such as anxiety, depression, and other central nervous system conditions .

- Antimicrobial Activity : Studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Staphylococcus spp., indicating its potential as an antimicrobial agent .

- Antiproliferative Properties : The compound has been evaluated for its ability to inhibit cell proliferation, making it a candidate for cancer treatment .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new derivatives with enhanced biological activities:

- Synthesis Pathways : The synthesis typically involves multiple steps that include the formation of the oxazolidinone ring and subsequent functionalization at different positions. This complexity highlights the need for specific reaction conditions to achieve desired derivatives .

Case Study 1: Neuropharmacological Modulation

A series of studies focused on the modulation of the neuropeptide S system using derivatives of this compound. One notable compound demonstrated significant antagonistic activity at neuropeptide S receptors, which was linked to reduced anxiety-like behavior in animal models .

Case Study 2: Antimicrobial Efficacy

In vitro experiments showed that this compound exhibited substantial antibacterial properties against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for developing new antibiotics .

Case Study 3: Cancer Treatment Potential

Research into the antiproliferative effects of this compound revealed promising results against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-3-(piperidin-4-YL)oxazolidin-2-one | Methyl substitution at position 4 | Enhanced solubility and altered biological activity |

| 5-Methyl-3-(piperidin-4-YL)oxazolidin-2-one |

Wirkmechanismus

The mechanism of action of 3-(Piperidin-4-YL)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone derivatives, including this compound, have been shown to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This interaction prevents the formation of peptide bonds, thereby inhibiting bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 3-(Piperidin-4-YL)oxazolidin-2-one include other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone ring structure but differ in their substituents, which can significantly impact their biological activity and pharmacokinetic properties.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the piperidine and oxazolidinone rings. This structural feature provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry .

Biologische Aktivität

3-(Piperidin-4-YL)oxazolidin-2-one, also known as this compound hydrochloride, is a compound belonging to the oxazolidinone class, characterized by its unique five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. Below, we explore its biological activity, mechanisms of action, and relevant studies.

- Molecular Formula : C10H14N2O2

- Molar Mass : Approximately 206.67 g/mol

- Appearance : White or off-white crystalline solid

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. This mechanism is similar to that of other oxazolidinones like linezolid, which is used in clinical settings to treat resistant bacterial infections. The compound interacts with bacterial ribosomes, thereby disrupting the translation process essential for bacterial growth and survival.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various strains of bacteria, particularly Gram-positive bacteria. The structural features of the compound enhance its binding affinity to ribosomal components, leading to effective inhibition of protein synthesis.

Comparative Antimicrobial Efficacy

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Linezolid | C16H20N4O4S | Approved antibiotic; effective against Gram-positive bacteria. |

| This compound | C10H14N2O2 | Potential antimicrobial agent with unique piperidine substitution. |

| 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one | C8H15ClN2O2 | Similar structure; investigated for similar biological activities. |

Neuroprotective Effects

In addition to its antimicrobial activity, there are indications that this compound may possess neuroprotective properties. Initial studies suggest that it could modulate neurochemical pathways involved in neurodegenerative diseases. This aspect is particularly promising for further research into its potential applications in treating conditions such as Alzheimer's disease and other central nervous system disorders .

Case Studies and Research Findings

- Antimicrobial Studies : A series of experiments demonstrated the compound's effectiveness against Staphylococcus spp., showcasing strong bactericidal activity with minimal cytotoxicity towards normal cell lines (L929) at tested concentrations .

- Neuropharmacological Investigations : Research focusing on the modulation of neuropeptide systems has indicated that compounds similar to this compound can influence anxiety and panic disorders through their interactions with specific receptors in the central nervous system .

- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of related oxazolidinone derivatives on various cancer cell lines, indicating that while some derivatives exhibit significant cytotoxicity, others promote cell viability, suggesting a nuanced profile that warrants further exploration .

Eigenschaften

IUPAC Name |

3-piperidin-4-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-8-10(5-6-12-8)7-1-3-9-4-2-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGSXVBOGZMGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516756 | |

| Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164518-96-1 | |

| Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.